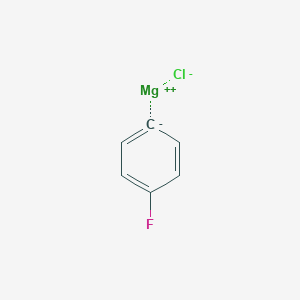

4-Fluorophenylmagnesium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;fluorobenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZKBUDRWKEWPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of 4 Fluorophenylmagnesium Chloride

Traditional Batch Synthesis Protocols from Aryl Halides

Batch synthesis remains a common laboratory-scale method for preparing Grignard reagents like 4-Fluorophenylmagnesium chloride. This approach involves the reaction of the components in a flask, typically under an inert atmosphere to prevent degradation of the highly reactive product.

The core of the synthesis is the oxidative addition of magnesium metal to a 4-fluorohalobenzene. In this reaction, the magnesium inserts into the carbon-halogen bond, forming the organomagnesium compound. The reactivity of the starting halide is a critical factor, with the general trend being I > Br > Cl > F. quora.com Therefore, 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene (B165104) are the typical precursors. prepchem.comwalisongo.ac.id The reaction with 1-bromo-4-fluorobenzene is generally more facile than with its chloro-analogue. quora.com

A key challenge in Grignard reagent formation is the initiation of the reaction, which can be hindered by a passivating oxide layer on the magnesium surface. vapourtec.com

Ethereal solvents are essential for the successful synthesis of Grignard reagents. They play a crucial role in solvating and stabilizing the organomagnesium species through coordination with the magnesium center. quora.com Tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly employed solvents for this purpose. numberanalytics.com

THF is often preferred for the preparation of Grignard reagents from less reactive aryl chlorides, as it can facilitate the reaction where diethyl ether might not be effective. sciencemadness.org The choice of solvent can significantly impact the reaction rate and the stability of the resulting Grignard reagent. numberanalytics.com

| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics |

| Diethyl Ether | 34.6 | 4.3 | Low boiling point, easy to remove, but can form peroxides. numberanalytics.com |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and more stable than diethyl ether, but can be more difficult to remove. numberanalytics.com |

To overcome the inertness of the magnesium surface, various activation techniques are employed. These methods aim to remove the magnesium oxide layer and expose a fresh, reactive metal surface. Common activation methods include:

Chemical Activation: Using agents like iodine, 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAH) can effectively initiate the reaction. acs.orgresearchgate.net Iodine is a widely used activator, often added in small quantities to the reaction mixture. researchgate.net DIBAH has been shown to enable the initiation of aryl Grignard reagent formation at or below 20 °C. acs.orgresearchgate.net

Mechanical Activation: Techniques such as dry stirring of the magnesium turnings under an inert atmosphere can reduce the oxide layer. researchgate.net

Ultrasound: The use of an ultrasonic bath is a simple and non-toxic method to activate magnesium. prepchem.comresearchgate.net Sonication is thought to work by dispersing surface-bound water from the metal.

Advanced and Continuous Flow Synthesis Approaches

Modern synthetic chemistry has seen a shift towards continuous flow processes, which offer several advantages over traditional batch methods, particularly in terms of safety, scalability, and control.

Continuous flow systems allow for the in-situ generation of Grignard reagents like this compound. vapourtec.comchemicalindustryjournal.co.uk In this setup, a solution of the 4-fluorohalobenzene is passed through a column packed with magnesium. vapourtec.com The Grignard reagent is formed as it flows through the reactor and can be immediately used in a subsequent reaction, minimizing the handling of the highly reactive and sensitive intermediate. vapourtec.comchemicalindustryjournal.co.uk This approach is particularly beneficial as it avoids the isolation and storage of the Grignard reagent. chemicalindustryjournal.co.uk

Research has demonstrated the successful continuous synthesis of Grignard reagents using magnesium turnings, with the ability to achieve full conversion of the halide in a single pass. acs.org

The formation of Grignard reagents is a highly exothermic process, which can pose significant safety risks, especially on a large scale. mt.commt.com Continuous flow reactors offer superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio. vapourtec.commt.com This enhanced heat management allows for better temperature control, reducing the risk of runaway reactions and the formation of byproducts like the Wurtz coupling product. researchgate.netyoutube.com The smaller reactor volume in continuous systems also contributes to a safer process. youtube.com

The ability to precisely control reaction parameters in a flow system leads to a more reliable and reproducible synthesis. youtube.com

Advantages of Flow Chemistry for Scale-Up and Stability

The synthesis of Grignard reagents, including this compound, is often characterized by strong exothermic reactions, which can pose significant safety and control challenges in traditional batch reactors. mt.comgordon.edu Continuous flow chemistry has emerged as a superior alternative, offering numerous advantages for both industrial scale-up and the stability of the reaction process. stolichem.com

One of the primary benefits of flow chemistry is enhanced safety. stolichem.com By conducting the reaction in a system with a small internal volume, only minimal quantities of the energetic Grignard reagent are present at any given moment, drastically reducing the risks associated with potential thermal runaways. mt.comgordon.edu The high surface-area-to-volume ratio inherent in microreactors or tube reactors allows for exceptionally efficient heat transfer, providing superior control over the reaction temperature and quenching exotherms almost instantaneously. mt.comresearchgate.netvapourtec.com

Furthermore, flow chemistry enhances the stability of sensitive reagents and intermediates. Unstable organometallic compounds that might decompose during the longer reaction times of a batch process can be generated and immediately consumed in a subsequent reaction step within milliseconds in a telescoped flow setup. researchgate.netnih.gov This "flash chemistry" approach can lead to higher yields and purities, as demonstrated by a continuous process that improved yield by over 25% by minimizing the decomposition of an unstable intermediate. gordon.edunih.gov The precise control offered by flow systems also allows for reactions to be conducted under non-cryogenic conditions, which is often a requirement for maintaining selectivity in less-controlled batch environments. researchgate.netnih.gov

Transmetalation and Halogen-Magnesium Exchange Reactions

Beyond the direct insertion of magnesium into a carbon-halogen bond, halogen-magnesium exchange represents a powerful and increasingly favored method for preparing highly functionalized Grignard reagents. harvard.edu This technique involves the reaction of an organic halide with a pre-existing organomagnesium compound, resulting in the exchange of the halogen atom for the magnesium-halide moiety. harvard.edu This approach is particularly valuable for substrates that are incompatible with the conditions of direct magnesium insertion or for creating Grignard reagents with sensitive functional groups. researchgate.netclockss.org

The most common reagents for halogen-magnesium exchange are preformed alkyl Grignard reagents, with isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium bromide (i-PrMgBr) being widely used. harvard.edu These reagents effectively transfer their magnesium component to an aryl or vinyl halide, typically an iodide or bromide, to generate the desired new Grignard reagent. princeton.edu

A significant advancement in this area is the development of "Turbo-Grignards," such as i-PrMgCl·LiCl. vapourtec.comresearchgate.net The addition of lithium chloride as a salt additive has a profound effect on the reaction. LiCl breaks up the dimeric and oligomeric aggregates of the Grignard reagent in solution, increasing its solubility and kinetic reactivity. researchgate.netsigmaaldrich.com This enhancement accelerates the rate of halogen-magnesium exchange, allowing reactions to proceed under milder conditions (e.g., lower temperatures) and expanding the substrate scope to include less reactive organic bromides. clockss.orgresearchgate.net The increased reactivity and efficiency of these "turbo" reagents make them a tool of choice for the chemoselective preparation of complex organomagnesium compounds. sigmaaldrich.com

A key advantage of preparing this compound via halogen-magnesium exchange is the method's remarkable tolerance for a wide array of sensitive functional groups. harvard.edusigmaaldrich.com Because Grignard reagents are strongly basic and nucleophilic, they typically react with acidic protons or electrophilic functional groups like esters and nitriles. fiveable.melibretexts.orgquora.com However, the exchange reaction can often be conducted at very low temperatures (e.g., -20°C to -78°C), where the rate of the desired exchange is significantly faster than the rate of side reactions with the functional group. harvard.eduresearchgate.net

The use of i-PrMgCl·LiCl is particularly noted for its ability to mediate the exchange on substrates bearing functionalities that would otherwise be incompatible. researchgate.netsigmaaldrich.com This has enabled the synthesis of functionalized Grignard reagents containing esters, nitriles (cyano groups), imines, and various heterocycles. researchgate.netsigmaaldrich.com

Table 1: Examples of Functional Groups Tolerated in Halogen-Magnesium Exchange Reactions

| Functional Group | Typical Reaction Conditions | Reference |

| Ester | Low temperatures (e.g., -20°C) with iPrMgBr | princeton.edu |

| Nitrile (Cyano) | Low temperatures with activated magnesium or exchange reagents | harvard.eduresearchgate.net |

| Imine | Exchange at temperatures below 0°C | harvard.edu |

| Pyridine | LiCl-mediated exchange to prevent side reactions | sigmaaldrich.com |

| Thiophene | LiCl-mediated exchange for regioselective metalation | sigmaaldrich.com |

This tolerance allows for more efficient synthetic routes, as it can eliminate the need for protection and deprotection steps for sensitive functional groups, thereby streamlining the synthesis of complex molecules. sigmaaldrich.com

Mechanochemical Activation for Direct Fluoro-Grignard Formation

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, offers a novel, solvent-free approach to the synthesis of Grignard reagents. organic-chemistry.orgyoutube.com This technique is particularly intriguing for the activation of strong chemical bonds, such as the carbon-fluorine (C-F) bond.

Ball milling involves the grinding of solid reactants, such as 1-bromo-4-fluorobenzene and magnesium metal, in a jar with milling balls. youtube.comrsc.org The intense mechanical action reduces the particle size of the reactants, increases their surface area, and generates fresh, highly reactive magnesium surfaces, enabling the reaction to proceed in the solid state, often without any solvent. mdpi.comresearchgate.net

While mechanochemical Grignard formation from organochlorides and bromides has been shown to produce yields comparable to traditional solution-based methods, the activation of the robust C-F bond is more challenging. mdpi.com However, research has demonstrated the feasibility of this approach. Studies on fluoronaphthalenes have successfully induced C-F bond activation through ball milling with an excess of magnesium, leading to the formation of the corresponding Grignard reagent, which could then be quenched to yield naphthalene. mdpi.comnih.gov This demonstrates that mechanical force can be a viable tool for initiating the formation of fluoro-Grignard reagents directly from fluoroaromatics.

In solution chemistry, the reactivity of haloaromatics toward magnesium follows the well-established trend I > Br > Cl >> F. Mechanochemical activation, however, can alter these established reactivity patterns.

A comparative study involving the ball milling of magnesium with various halonaphthalenes provided insightful results. mdpi.com The research compared the reactivity of bromo- and fluoronaphthalenes under identical mechanochemical conditions. Surprisingly, the yield of the homocoupled product, binaphthalene, was found to be roughly 20% regardless of whether the starting material was 1-bromonaphthalene (B1665260) or 1-fluoronaphthalene. mdpi.com

Table 2: Comparative Yields in Mechanochemical Homocoupling of Halonaphthalenes

| Reactant | Halogen | Product | Yield (%) |

| 1-Bromonaphthalene | Br | 1,1'-Binaphthalene | ~20 |

| 1-Fluoronaphthalene | F | 1,1'-Binaphthalene | ~20 |

| 2-Bromonaphthalene | Br | 2,2'-Binaphthalene | ~20 |

| 2-Fluoronaphthalene | F | 2,2'-Binaphthalene | ~20 |

| Data sourced from a study on mechanochemically induced Grignard reactions. mdpi.com |

These findings suggest that the significant difference in the C-Br and C-F bond energies may be less of a differentiating factor under the high-energy conditions of ball milling compared to solution-based reactions. mdpi.com While the direct mechanochemical synthesis of this compound from 1-chloro-4-fluorobenzene or 1,4-difluorobenzene (B165170) remains a developing area, these comparative studies indicate that mechanical activation is a promising frontier for overcoming the high activation energy of C-F bonds in the formation of fluoro-Grignard reagents.

Strategies for Enhanced Reagent Purity and Selectivity in Preparation

The purity and selectivity of this compound are paramount for its successful application in subsequent chemical transformations. The presence of unreacted starting materials, byproducts from side reactions such as Wurtz coupling, or contaminants like moisture and oxygen can significantly diminish the yield and purity of the desired product. Consequently, several strategies have been developed to enhance the quality of this Grignard reagent during its preparation. These strategies encompass the careful selection and activation of reagents, optimization of reaction conditions, and innovative process technologies.

A foundational strategy for achieving high purity is the meticulous control of the reaction environment and the quality of the starting materials. Grignard reagent formation is highly sensitive to moisture and air. cosmosmagazine.comsciencemadness.org Therefore, the use of anhydrous solvents, typically ethers like tetrahydrofuran (THF) or diethyl ether, and the maintenance of an inert atmosphere (e.g., argon or nitrogen) are critical. numberanalytics.comwikipedia.orgprepchem.com The quality of the magnesium metal is also a key factor; using high-purity magnesium can significantly affect the reaction's success. sciencemadness.orgnumberanalytics.com

Magnesium Activation

The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. wikipedia.org Various activation methods are employed to break this layer and expose the reactive metal surface.

Mechanical Methods: Techniques such as crushing the magnesium pieces in-situ, rapid stirring, or sonication can mechanically disrupt the oxide layer. wikipedia.orgprepchem.com A notable advancement is the use of ball-milling, which can produce Grignard reagents in high yield (up to 94%) with significantly less organic solvent. cosmosmagazine.com This method is also less sensitive to air and moisture, offering a more robust and environmentally friendly approach. cosmosmagazine.com

Chemical Activation: Common activating agents include small amounts of iodine, 1,2-dibromoethane, or methyl iodide. sciencemadness.orgwikipedia.org The action of 1,2-dibromoethane can be visually monitored by the formation of ethylene (B1197577) gas bubbles. wikipedia.org The addition of a preformed Grignard reagent can also serve as an initiator for the reaction. wikipedia.orgchemrxiv.org

Reaction and Process Control

The selectivity of Grignard reagent formation can be influenced by the reaction setup and parameters. Studies comparing semi-batch and continuous flow processes have shown that continuous production can lead to improved selectivity. For the related compound 4-fluorophenylmagnesium bromide, continuous lab-scale synthesis demonstrated enhanced selectivity compared to semi-batch methods.

Table 1: Conversion and Selectivity for 4-Fluorophenylmagnesium Bromide Synthesis

| Mg turnings pump | Conversion / % | Selectivity / % |

|---|---|---|

| lab scale coarse syringe pump | 100 | 71 |

| fine syringe pump | 100 | 77 |

| continuous lab scale coarse syringe pump | 100 | 84 |

| fine micro annular gear pump | 100 | 90 |

Data derived from a study on Grignard reagent selectivity. chemrxiv.org

Alternative Synthetic Routes for Enhanced Selectivity

To overcome some of the limitations of the direct reaction between an organic halide and magnesium, alternative methods have been developed.

Halogen-Magnesium Exchange: This method involves the transfer of magnesium from a pre-existing Grignard reagent (like isopropylmagnesium chloride) to an aryl halide. wikipedia.org This technique is advantageous as it tolerates a wider range of functional groups, thereby enhancing selectivity in complex molecule synthesis. wikipedia.orggoogle.com

Reductive Transmetalation: Another approach is the reaction of magnesium with an organozinc compound. This has been used for substrates where the conventional method is difficult due to side reactions. wikipedia.org

Stabilization of the Grignard Solution

Once formed, the stability of the this compound solution is crucial for its storage and use. The addition of a hydrocarbon, such as toluene (B28343) or benzene, to a tetrahydrofuran solution of the Grignard reagent can prevent the deposition of crystals, even during long-term storage at low temperatures and high concentrations. google.com

Fundamental Reaction Mechanisms and Reactivity of 4 Fluorophenylmagnesium Chloride

Nucleophilic Addition Chemistry

4-Fluorophenylmagnesium chloride, as a Grignard reagent, functions as a potent nucleophile. The carbon atom bound to magnesium carries a partial negative charge, making it highly reactive towards electrophilic centers, most notably the carbon atom of carbonyl groups. masterorganicchemistry.comyoutube.comchemistrysteps.com This nucleophilic addition reaction is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds. wikipedia.org The general mechanism involves the attack of the nucleophilic carbon on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.org Subsequent workup with an acid protonates the oxygen to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.com

The reactivity of this compound with carbonyl compounds follows the general principles of Grignard chemistry. It readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. organic-chemistry.orgchemistrysteps.com

The reaction with esters is more complex, typically involving a double addition of the Grignard reagent. masterorganicchemistry.comchemistrysteps.com The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. libretexts.org This ketone is generally more reactive than the starting ester and rapidly undergoes a second nucleophilic addition with another equivalent of the Grignar reagent to produce a tertiary alcohol. chemistrysteps.comlibretexts.org

In the reaction of Grignard reagents with esters, the initial addition product is a tetrahedral intermediate known as a magnesium hemiacetal. dtu.dk This species exists in equilibrium with the corresponding ketone, which is formed upon rearrangement and elimination of a magnesium alkoxide. dtu.dkresearchgate.net The position of this equilibrium is influenced by factors such as the substituents on the starting ester and the reaction conditions. researchgate.net For instance, with certain substituted phthalides, the primary addition product can exist in a ring-chain tautomerism, and the ring-opening to the ketone form can be sterically hindered. researchgate.net

The detailed mechanism of Grignard additions can be complex. While often depicted as a straightforward nucleophilic addition, evidence for alternative pathways exists, particularly with sterically hindered substrates where a single electron transfer (SET) mechanism may operate. organic-chemistry.org

Kinetic studies, often facilitated by flow chemistry, have provided deeper insights into the reaction pathways. dtu.dk For example, the competitive mono- and diaddition to esters can be kinetically profiled. dtu.dk The reaction of a Grignard reagent with an ester involves several steps: formation of the magnesium hemiacetal, its rearrangement to a ketone (which can be reversible), and the subsequent reaction of the ketone with a second equivalent of the Grignard reagent. researchgate.net

Some mechanistic discussions of related reactions have invoked concepts like the Meisenheimer complex. wikipedia.orgresearchgate.netbris.ac.uk A Meisenheimer complex is a 1:1 adduct between an electron-poor arene and a nucleophile. wikipedia.org While more commonly associated with nucleophilic aromatic substitution, analogous intermediates have been considered in other contexts. wikipedia.org In the context of Grignard reactions with specific substrates, a reductive [2+2] cycloaddition of the Meisenheimer/Casper type has been proposed. researchgate.net The Swain-Scott equation, a linear free-energy relationship, is a tool used to correlate nucleophilic reactivity, but its direct application to the complex kinetics of Grignard reactions is not straightforward. The possibility of [2+2] cycloaddition mechanisms has also been explored for allylic Grignard reagents reacting with benzyne. rsc.org

A significant challenge in the reaction of Grignard reagents with esters is controlling the reaction to achieve selective monoaddition, yielding a ketone, rather than the typical diaddition product, a tertiary alcohol. chemistrysteps.com Since the intermediate ketone is more reactive than the starting ester, it readily consumes a second equivalent of the Grignard reagent. chemistrysteps.comlibretexts.org

One of the most effective strategies to favor monoaddition is the use of cryogenic conditions. dtu.dkcmu.edu By carrying out the reaction at very low temperatures, such as -78 °C, the rate of the second addition to the ketone can be significantly reduced, allowing for the isolation of the ketone. cmu.eduorganic-chemistry.org At these low temperatures, the magnesium hemiacetal intermediate can be more stable, and its rearrangement to the ketone is slower. dtu.dk This technique has been successfully employed to prepare functionalized ketones from aryl bromides via their Grignard reagents at low temperatures. cmu.eduorganic-chemistry.org For instance, the monoaddition of fluorophenylmagnesium bromide to an ester has been demonstrated at -40 °C with extended residence times. researchgate.netresearchgate.net

Table 1: Effect of Temperature on Grignard Addition to Esters

| Temperature (°C) | Predominant Product | Reference |

|---|---|---|

| Room Temperature | Tertiary Alcohol (Diaddition) | chemistrysteps.comlibretexts.org |

This compound reacts with lactones, which are cyclic esters, in a manner analogous to acyclic esters. The reaction typically leads to the opening of the lactone ring and the formation of a diol after reaction with two equivalents of the Grignard reagent and subsequent acidic workup. The initial nucleophilic attack opens the ring to form a hydroxy ketone, which then reacts with a second equivalent of the Grignard reagent.

The reaction with acid anhydrides can be controlled to produce ketones. By using low temperatures (around -70 °C), the reaction of a Grignard reagent with an acid anhydride (B1165640) can give good yields of the corresponding ketone. acs.org The mechanism involves the initial addition of the Grignard reagent to one of the carbonyl groups, followed by the departure of a carboxylate leaving group to form the ketone. At higher temperatures, the yield of the ketone often decreases due to side reactions, including the addition of the Grignard reagent to the newly formed ketone. acs.org

The reaction of this compound with fluoroalkylated esters presents unique reactivity patterns. Fluorine-containing esters have been shown to be suitable substrates for the synthesis of the corresponding ketones via reaction with Grignard reagents at low temperatures. researchgate.netbohrium.com The reaction can often be stopped at the ketone stage without proceeding to the tertiary alcohol. researchgate.net This is attributed to the reduced electrophilicity of the resulting perfluoroalkyl-substituted ketones. researchgate.net

Mechanistic studies suggest that these reactions can proceed through a reductive [2+2] cycloaddition of the Meisenheimer/Casper type. researchgate.net Furthermore, the equilibrium between the magnesium hemiacetal and the ketone has been characterized and found to be feasible in these systems. researchgate.net The ability to achieve monoaddition with fluorophenylmagnesium bromide at -40 °C highlights the importance of cryogenic conditions in controlling the reactivity of Grignard reagents with these specialized esters. researchgate.net

Stereoselective and Regioselective Epoxy Ring-Opening Reactions

The reaction of Grignard reagents, including this compound, with epoxides is a fundamental method for carbon-carbon bond formation, leading to the synthesis of β-substituted alcohols. These reactions are characterized by a high degree of regio- and stereocontrol, proceeding primarily through an SN2 mechanism. youtube.com

Regioselectivity: In the case of unsymmetrical epoxides, the nucleophilic attack of the 4-fluorophenyl group from the Grignard reagent predominantly occurs at the less sterically hindered carbon atom of the epoxide ring. youtube.comlibretexts.org This preference is a classic feature of SN2 reactions with epoxides under basic or nucleophilic conditions. libretexts.orglibretexts.org For instance, the reaction with a terminal epoxide like propylene (B89431) oxide would yield a secondary alcohol, with the 4-fluorophenyl group attached to the terminal carbon. youtube.com If one of the epoxide carbons is tertiary, nucleophilic attack may occur at the more substituted carbon, indicating a shift towards an SN1-like mechanism where carbocation stability becomes a significant factor. libretexts.orglibretexts.org

Stereoselectivity: The ring-opening is a stereospecific process. The reaction proceeds via a backside attack, resulting in an inversion of the stereochemistry at the center of attack. youtube.com This means if the reaction is performed on an enantiomerically pure epoxide, the resulting alcohol will have a predictable, inverted configuration at the reaction site. The stereochemistry of the epoxide itself dictates the stereochemical outcome of the addition. nih.gov For symmetrical epoxides, an attack on either carbon is equally likely, which can result in a mixture of enantiomers unless other chiral influences are present. libretexts.org

The general mechanism involves the SN2 attack by the carbanionic portion of the Grignard reagent on an epoxide carbon, leading to the opening of the three-membered ring to form a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. youtube.comlibretexts.org

Table 1: Regio- and Stereochemical Outcomes in Epoxide Ring-Opening by this compound

| Epoxide Type | Site of Nucleophilic Attack | Stereochemical Outcome | Product Type |

| Symmetrical | Either epoxide carbon | Racemic mixture (if prochiral) | trans-1,2-substituted alcohol |

| Unsymmetrical (Primary/Secondary Carbons) | Less substituted carbon (SN2) youtube.comlibretexts.org | Inversion of configuration youtube.com | Alcohol with aryl group at the less hindered position |

| Unsymmetrical (Tertiary Carbon Present) | More substituted carbon (SN1-like) libretexts.org | Inversion of configuration (backside attack) libretexts.org | Alcohol with aryl group at the more hindered position |

Chemoselectivity and Regioselectivity in Carbon-Carbon Bond Formation

Beyond epoxide opening, this compound is a key reagent in various carbon-carbon bond-forming reactions, notably cross-coupling reactions. The selectivity of these reactions is crucial for synthesizing complex molecules without the need for extensive protecting group strategies.

Chemoselectivity: This refers to the reagent's ability to react with one functional group in preference to another. In cross-coupling reactions, catalysts play a pivotal role in determining chemoselectivity. For example, nickel-catalyzed cross-coupling reactions allow aryl Grignard reagents to react selectively with aryl fluorides or chlorides. organic-chemistry.org Research has shown that in the presence of specific nickel catalysts and ligands like 1,2-bis(diphenylphosphino)ethane (B154495), aryl Grignard reagents can couple with fluoroazines and -diazines at room temperature. nih.gov This demonstrates a high degree of chemoselectivity, as the Grignard reagent targets the C-F bond of the azine over other potentially reactive sites. The choice of catalyst can even allow for the selective coupling of an aryl Grignard with an aryl fluoride (B91410) in the presence of typically more reactive groups like triflates. organic-chemistry.org

Regioselectivity: This defines the specific position at which a reaction occurs in a molecule with multiple potential reaction sites. In reactions with polyhalogenated aromatic compounds, this compound can be directed to a specific halogen atom. Nickel-catalyzed systems have been developed that show high efficiency even with polyfluoro and polychloro aromatics, which are normally poor electrophiles. organic-chemistry.org The regioselectivity is often governed by the electronic properties and steric environment of the potential reaction sites, as well as the nature of the catalyst and ligands employed. For instance, in a molecule with multiple C-F bonds, the bond that is most electronically deficient or sterically accessible may react preferentially.

An important consideration in Grignard reactions is the potential for side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the starting organohalide. researchgate.net Continuous production processes have been shown to improve selectivity and reduce such undesired couplings compared to traditional batch methods. researchgate.net

Table 2: Examples of Chemoselective and Regioselective C-C Bond Formation

| Reaction Type | Substrate | Catalyst/Conditions | Product | Selectivity Aspect | Reference |

| Cross-Coupling | Fluoroazines/Diazines | NiCl₂(dppe)/THF, RT | Aryl-substituted azines/diazines | Chemoselective coupling at C-F bond. | nih.gov |

| Cross-Coupling | Aryl Fluorides | Nickel/Triarylphosphine Ligand | Biaryls | High reactivity and chemoselectivity for C-F bonds over other groups. | organic-chemistry.org |

| Cross-Coupling | 1-Fluorooctane | None | n-Octylbenzene | Unexpected C-F bond cleavage and coupling without a transition metal catalyst. | nih.gov |

Stereochemical Control in Grignard-Mediated Transformations

Achieving a specific stereochemical outcome in reactions involving achiral Grignard reagents like this compound necessitates the use of external chiral influences. The most common strategy is the temporary incorporation of a chiral auxiliary into the substrate. sigmaaldrich.comwikipedia.org

A chiral auxiliary is a stereogenic group that is attached to the starting material to direct the approach of the incoming nucleophile, in this case, the 4-fluorophenyl group. wikipedia.org This biases the reaction to favor the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and often recycled. sigmaaldrich.com

Commonly used chiral auxiliaries include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are attached to carboxylic acid derivatives to form chiral imides. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be converted into chiral amides. nih.gov The α-proton of the corresponding amide enolate is positioned in a way that subsequent reactions, such as alkylation, occur with predictable stereochemistry, directed by the auxiliary's structure. wikipedia.orgnih.gov Pseudoephenamine has been noted as being particularly effective for creating quaternary stereocenters. nih.gov

Camphorsultams: These are another class of highly effective auxiliaries used to control the stereochemistry of reactions like Michael additions and Claisen rearrangements. wikipedia.org

By employing one of these auxiliaries on a substrate, its reaction with this compound can be rendered highly stereoselective. For example, the addition of the Grignard reagent to a ketone or aldehyde attached to a chiral auxiliary would proceed with a strong facial bias, leading to an enantiomerically enriched alcohol product after the removal of the auxiliary.

Table 3: Common Chiral Auxiliaries for Stereocontrolled Synthesis

| Chiral Auxiliary | Typical Substrate Class | Type of Stereoselective Reaction | Key Feature |

| Evans Oxazolidinones | Carboxylic Acids (as N-acyl derivatives) | Alkylation, Aldol Reactions, Diels-Alder wikipedia.org | Steric hindrance from substituents directs nucleophilic attack. |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acids (as amides) | Alkylation, Conjugate Addition wikipedia.orgnih.gov | Forms a rigid chelated enolate that directs alkylation. |

| Camphorsultam | Carboxylic Acids (as N-acyl derivatives) | Michael Addition, Claisen Rearrangement wikipedia.org | Provides high diastereoselectivity through steric blocking. |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Aldehydes/Ketones (as hydrazones) | Alkylation of carbonyls | Forms chiral hydrazones that undergo diastereoselective α-alkylation. |

Applications of 4 Fluorophenylmagnesium Chloride in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The primary application of 4-fluorophenylmagnesium chloride lies in its ability to act as a nucleophilic source of a 4-fluorophenyl group, enabling the construction of carbon-carbon bonds. This is fundamental to the synthesis of a wide array of organic molecules. google.com The Grignard reagent reacts with various electrophiles, leading to the formation of new C-C bonds. For instance, its reaction with carbonyl compounds like aldehydes and ketones yields secondary and tertiary alcohols, respectively. Similarly, reaction with esters can produce tertiary alcohols, and reaction with nitriles can lead to ketones after hydrolysis. These reactions are central to building molecular complexity from simpler starting materials.

Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of this compound is significantly enhanced and broadened through the use of transition metal catalysts. researchgate.netdntb.gov.ua These catalysts facilitate cross-coupling reactions with a variety of organic electrophiles, many of which are unreactive towards Grignard reagents alone. Iron, nickel, and palladium are the most commonly employed metals in these transformations. researchgate.netdntb.gov.uanih.gov

Iron-Catalyzed Cross-Couplings

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium and nickel catalysis for cross-coupling reactions. nih.govprinceton.edu Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are often used as catalyst precursors. nih.gov These reactions are advantageous due to the abundance and low toxicity of iron. nih.gov

Iron catalysts effectively promote the cross-coupling of this compound with both aryl and alkyl halides. This allows for the synthesis of biaryls and alkylated arenes, which are important structural motifs in pharmaceuticals and materials science. The reaction with aryl chlorides, which are often less reactive than bromides or iodides, can be achieved using iron catalysts, sometimes in the presence of specific ligands. nih.govresearchgate.net Similarly, the coupling with alkyl halides, including those with β-hydrogens that are prone to elimination side reactions, can be successfully carried out. organic-chemistry.orgmpg.de The use of low-valent iron complexes has been shown to be particularly effective for these transformations, proceeding rapidly even at low temperatures. organic-chemistry.orgmpg.de

Table 1: Examples of Iron-Catalyzed Cross-Coupling of Grignard Reagents with Halides

| Grignard Reagent | Halide | Catalyst System | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | 1-Bromooctane | [Li(tmeda)]₂[Fe(C₂H₄)₄] | 1-Phenyloctane | 95 | organic-chemistry.org |

| 4-Methoxyphenylmagnesium bromide | 1-Iodohexane | Fe(acac)₃ | 1-(4-Methoxyphenyl)hexane | 88 | illinois.edu |

| Mesitylmagnesium bromide | 1-Bromo-3-phenylpropane | FeCl₃/TMEDA | 1-Mesityl-3-phenylpropane | 92 | princeton.edu |

Note: This table presents examples with related Grignard reagents to illustrate the general reactivity in iron-catalyzed cross-coupling reactions.

Iron catalysis has also been successfully applied to the cross-coupling of alkynyl chlorides with alkyl Grignard reagents, providing a direct route to internal alkynes. nih.govnih.gov This methodology is significant as internal alkynes are valuable building blocks in organic synthesis. The reactions are often fast and can be performed under mild conditions. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands can further enhance the efficiency and selectivity of these couplings. nih.gov

The development of effective ligand systems is crucial for advancing iron-catalyzed cross-coupling reactions. While simple iron salts can be effective, the addition of ligands can significantly improve catalyst performance, including activity, selectivity, and substrate scope. nih.gov Phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and N-heterocyclic carbenes (NHCs) have been shown to be beneficial in various iron-catalyzed couplings. nih.govnih.gov For instance, the use of TMEDA (tetramethylethylenediamine) has been reported to suppress β-hydride elimination in the coupling of alkyl halides with aryl Grignard reagents. princeton.edu More recently, specialized ligands designed to create a cooperative effect between the iron center and the magnesium of the Grignard reagent have shown promise in activating challenging substrates like aryl fluorides. organic-chemistry.org

The mechanism of iron-catalyzed cross-coupling reactions is complex and still a subject of ongoing research. nih.govmorressier.com It is generally accepted that the active catalytic species is a low-valent iron complex, which can be formed in situ by the reduction of the iron precursor by the Grignard reagent. princeton.edunih.gov Several catalytic cycles have been proposed, including those involving Fe(0)/Fe(II) and Fe(-II)/Fe(0) redox pairs. princeton.edu The nature of the Grignard reagent and the reaction conditions can influence the operative pathway. nih.govnih.gov For instance, reactions with methyl Grignard reagents are thought to proceed through iron-ate complexes, while Grignards with β-hydrogens may involve highly reduced iron clusters. nih.gov Spectroscopic techniques, such as EPR and Mössbauer spectroscopy, combined with computational studies, are being used to identify the key intermediates and elucidate the elementary steps of the catalytic cycle. nih.govmorressier.comrsc.org

Nickel-Catalyzed Cross-Couplings

Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant interest as a catalyst for cross-coupling reactions. This compound serves as an effective coupling partner in several nickel-catalyzed processes for carbon-carbon bond formation.

Reactions with Aryltitanium Alkoxides and Aryl Halides

Nickel-catalyzed cross-coupling reactions provide a powerful method for the synthesis of biaryls from organometallic reagents and aryl halides. While the direct nickel-catalyzed coupling of this compound with aryltitanium alkoxides is not extensively detailed in current literature, its reactivity with aryl halides under nickel catalysis is well-established in principle. These reactions, often referred to as Kumada-Tamao-Corriu couplings, typically involve the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the biaryl product. The presence of the fluorine atom on the Grignard reagent can influence the electronic properties of the aryl group, affecting the rates of transmetalation and reductive elimination.

Cross-Coupling with Allylic Ethers and Aryl Fluorides

The coupling of Grignard reagents with substrates featuring activated C–O bonds, such as allylic or vinylic ethers and phosphates, represents an important strategy for C-C bond formation. In this context, this compound has been shown to react with functionalized vinyl phosphates to produce substituted alkenes and α,β-unsaturated ketones. rsc.org

In a specific example, the reaction of this compound with a vinyl phosphordiamidate derived from 4-methoxyacetophenone resulted in the formation of 1-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-1-en-2-one in high yield. rsc.org This transformation demonstrates the ability of the Grignard reagent to displace a phosphate (B84403) leaving group, a process analogous to the coupling with allylic ethers. While this particular reaction was reported without an external catalyst, such Kumada-Tamao-Corriu type reactions are frequently catalyzed by nickel complexes to achieve higher efficiency and broader substrate scope. rsc.org

| Grignard Reagent | Electrophile | Catalyst | Product | Yield | Ref |

| This compound | 2-(4-Methoxyphenyl)-1-methylideneallyl N,N,N',N'-tetramethylphosphordiamidate | None Reported | 1-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-1-en-2-one | 81% | rsc.org |

Copper-Mediated and Catalyzed Reactions

Copper catalysts offer a distinct reactivity profile compared to nickel and palladium and are often employed for C-S and C-N bond formation, as well as in specific types of C-C coupling reactions.

Synthesis of Arylsulfides via Coupling with Thiols

The formation of aryl-sulfur bonds is a critical transformation in organic synthesis. While metal-free and palladium-catalyzed methods are common, copper-catalyzed protocols provide a valuable alternative for coupling aryl Grignard reagents with thiols. Although specific studies detailing the copper-catalyzed reaction of this compound with thiols are not prevalent, the general reactivity pattern suggests its feasibility. Such reactions would likely proceed through the formation of a copper thiolate intermediate, which then undergoes reductive elimination with the Grignard reagent to furnish the corresponding 4-fluorophenyl sulfide.

Barbier-Grignard Type Reactions

The Barbier reaction is characterized by the in situ generation of an organometallic reagent (like a Grignard) in the presence of an electrophile, typically a carbonyl compound. This one-pot procedure is advantageous for its operational simplicity. While a direct copper-mediated Barbier-Grignard type reaction involving the formation of this compound from 1-chloro-4-fluorobenzene (B165104) in the presence of a carbonyl electrophile is not well-documented, other copper-mediated reactions using the pre-formed Grignard reagent have been reported.

For instance, this compound has been used in a copper-catalyzed electrophilic amination reaction. In this process, the Grignard reagent was reacted with N,N-dibenzyl-O-(diphenylphosphinyl)hydroxylamine in the presence of a copper catalyst to yield N,N-dibenzyl-4-fluoroaniline. core.ac.uk This demonstrates a copper-mediated C-N bond formation involving the Grignard reagent, highlighting its utility in copper-catalyzed transformations beyond traditional C-C couplings. core.ac.uk

| Grignard Reagent | Electrophile | Catalyst System | Product | Yield | Ref |

| This compound | N,N-Dibenzyl-O-(diphenylphosphinyl)hydroxylamine | CuCl₂ (5 mol %), LiCl (5 mol %) | N,N-Dibenzyl-4-fluoroaniline | 58% | core.ac.uk |

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. This compound is an effective nucleophile in palladium-catalyzed Kumada-type couplings with various aryl halides, enabling the synthesis of functionalized biaryls.

Research has demonstrated the successful coupling of this compound with substituted aryl bromides. uni-muenchen.de For example, using a palladium-PEPPSI catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), the reaction with 3-bromobenzonitrile (B1265711) proceeds rapidly at room temperature to afford 4'-fluoro-[1,1'-biphenyl]-3-carbonitrile in excellent yield. uni-muenchen.de The reaction tolerates various functional groups, including nitriles and esters, showcasing its synthetic utility. uni-muenchen.de

| Grignard Reagent | Electrophile | Catalyst System | Conditions | Product | Yield | Ref |

| This compound | 3-Bromobenzonitrile | PEPPSI (1.3 mol %) | THF, 25°C, 5 min | 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile | 84% | uni-muenchen.de |

| This compound | 4-Bromobenzonitrile | Not specified | THF, 25°C, 5 min | 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile | 84% | uni-muenchen.de |

Electrophilic Fluorination and Fluoroalkylation Strategies

The introduction of fluorine and fluorinated groups into organic scaffolds can dramatically alter their physical, chemical, and biological properties. This compound serves as a key nucleophile in several strategies aimed at achieving this transformation.

Direct Fluorination of Aryl Magnesium Reagents with Electrophilic Fluorine Sources

The direct fluorination of aryl Grignard reagents represents a powerful method for the synthesis of aryl fluorides. Research has shown that the reaction of functionalized arylmagnesium reagents with electrophilic fluorine sources, such as N-fluorobenzenesulfonimide (NFSI), provides the corresponding aromatic fluorides in good yields. organic-chemistry.orgresearchgate.netresearchgate.netdrughunter.comzendy.io

A significant challenge in the electrophilic fluorination of Grignard reagents is the potential for side reactions, such as single-electron transfer (SET) processes, which can lead to the formation of non-fluorinated byproducts. drughunter.com To overcome this, the choice of solvent is crucial. While reactions in tetrahydrofuran (B95107) (THF) can be inefficient, switching to dichloromethane (B109758) (CH2Cl2) has been shown to significantly improve the yield of the desired fluorinated product. drughunter.com The use of a mixed solvent system, such as CH2Cl2 and perfluorodecalin, can further enhance the efficiency of the fluorination. organic-chemistry.orgresearchgate.netzendy.io

The general applicability of this method allows for the fluorination of a variety of functionalized arylmagnesium reagents, including those bearing ester and amide groups. organic-chemistry.orgresearchgate.net This methodology is scalable and can be performed using standard laboratory techniques, making it a practical approach for the synthesis of valuable fluorinated aromatic compounds. organic-chemistry.org

Table 1: Direct Fluorination of Aryl Magnesium Reagents with NFSI

| Aryl Magnesium Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium Bromide | Fluorobenzene (B45895) | 75 |

| 4-Tolylmagnesium Bromide | 4-Fluorotoluene | 80 |

| 4-Methoxyphenylmagnesium Bromide | 4-Fluoroanisole | 72 |

| 2-Thienylmagnesium Bromide | 2-Fluorothiophene | 65 |

(This table presents representative data for the direct fluorination of various aryl Grignard reagents with NFSI. The yields are indicative of the general efficiency of the reaction under optimized conditions, and similar reactivity is expected for this compound.)

Introduction of Trifluoromethyl Groups

The trifluoromethyl (CF3) group is a critical substituent in many pharmaceuticals and agrochemicals. While direct trifluoromethylation of Grignard reagents is an attractive strategy, it presents unique challenges. Electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, have been developed for this purpose. researchgate.netbeilstein-journals.orgchem-station.comnih.gov

The reaction of a Grignard reagent with an electrophilic trifluoromethylating agent can lead to the formation of a C-CF3 bond. However, the reactivity and success of this transformation are highly dependent on the specific reagent and reaction conditions. Research into the copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with Togni's reagent has shown good to excellent yields for a range of substrates. scilit.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aryl Grignard reagents suggests its potential as a suitable substrate in such transformations.

Table 2: Representative Trifluoromethylation of Aryl Nucleophiles

| Aryl Nucleophile | Trifluoromethylating Reagent | Catalyst / Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic Acid | Togni's Reagent | Cu(OAc)2, DMF | Trifluoromethylbenzene | 85 |

| 4-Tolylboronic Acid | Togni's Reagent | Cu(OAc)2, DMF | 4-(Trifluoromethyl)toluene | 82 |

| Thiophene-2-boronic Acid | Togni's Reagent | Cu(OAc)2, DMF | 2-(Trifluoromethyl)thiophene | 75 |

(This table provides examples of trifluoromethylation of aryl nucleophiles. The data suggests that arylmetallic species can be effectively trifluoromethylated, and similar reactivity could be anticipated for this compound under appropriate conditions.)

Synthesis of Complex Fluorinated Molecules and Key Intermediates

This compound is a valuable building block for the synthesis of more complex molecules containing fluorine, including monofluoroalkenes, gem-difluoroalkenes, and α-trifluoromethyl alcohols.

Stereoselective Synthesis of Monofluoroalkenes

Monofluoroalkenes are important motifs in medicinal chemistry. Various methods for their stereoselective synthesis have been developed, including cross-coupling reactions and the functionalization of fluorinated precursors. organic-chemistry.orgnih.govresearchgate.netbris.ac.ukrsc.org One common strategy involves the reaction of a Grignard reagent with a vinyl halide or a related electrophile.

While specific examples detailing the use of this compound in the stereoselective synthesis of monofluoroalkenes are not prevalent in the surveyed literature, the general utility of aryl Grignard reagents in these reactions is well-established. For instance, copper-catalyzed cross-coupling reactions between Grignard reagents and vinyl halides are a known method for the formation of substituted alkenes. The stereochemistry of the resulting alkene is often dependent on the specific catalyst and reaction conditions employed.

Table 3: Representative Synthesis of Alkenes via Grignard Cross-Coupling

| Grignard Reagent | Vinyl Halide | Catalyst | Product |

|---|---|---|---|

| Phenylmagnesium Bromide | (E)-1-Bromo-1-hexene | Pd(PPh3)4 | (E)-1-Phenyl-1-hexene |

| Methylmagnesium Bromide | (Z)-1-Iodo-2-phenylethene | CuI | (Z)-1-Methyl-2-phenylethene |

| Isopropylmagnesium Chloride | 1-Bromo-2-methylpropene | Fe(acac)3 | 2,4-Dimethyl-2-pentene |

(This table illustrates the general principle of using Grignard reagents in cross-coupling reactions to form alkenes. The application of this compound in similar reactions would be expected to yield the corresponding 4-fluorophenyl substituted alkenes.)

Preparation of Gem-Difluoroalkenes from Triflones

A novel and efficient method for the synthesis of gem-difluoroalkenes involves the Ramberg-Bäcklund reaction of alkyl triflones. organic-chemistry.orgacs.orgresearchgate.netacs.orgnih.gov This reaction proceeds by treating the triflone with a specific Grignard reagent, which acts as both a base and a Lewis acid to facilitate the transformation. acs.orgnih.gov

Research has demonstrated that various Grignard reagents can be employed in this reaction, leading to the formation of structurally diverse gem-difluoroalkenes. acs.orgnih.gov While the original research highlights the use of cyclohexylmagnesium bromide, the methodology is presented as being broadly applicable to other Grignard reagents. Therefore, it is anticipated that this compound could be successfully employed in this reaction to generate gem-difluoroalkenes bearing a 4-fluorophenyl substituent. This approach offers a modular and efficient route to these valuable fluorinated compounds. acs.orgnih.gov

Table 4: Ramberg-Bäcklund Reaction of Triflones with Grignard Reagents

| Triflone Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-(Trifluoromethylsulfonyl)octane | Cyclohexylmagnesium Bromide | 1,1-Difluoro-1-nonene | 85 |

| 1-Phenyl-1-(trifluoromethylsulfonyl)ethane | Cyclohexylmagnesium Bromide | 1,1-Difluoro-2-phenylpropene | 78 |

| 1-Cyclohexyl-1-(trifluoromethylsulfonyl)methane | Cyclohexylmagnesium Bromide | (1,1-Difluoromethylene)cyclohexane | 92 |

(This table showcases the utility of the Ramberg-Bäcklund reaction of triflones with Grignard reagents for the synthesis of gem-difluoroalkenes. The data with cyclohexylmagnesium bromide is representative, and similar outcomes are expected with this compound.)

Synthesis of α-Trifluoromethyl Alcohols

α-Trifluoromethyl alcohols are valuable building blocks in medicinal chemistry and materials science. nih.govnih.govuzh.chresearchgate.netorganic-chemistry.orgnih.gov A common and straightforward method for their synthesis is the nucleophilic addition of a Grignard reagent to a trifluoromethyl ketone. nih.govnih.govbeilstein-journals.orglibretexts.org

The reaction of this compound with a suitable trifluoromethyl ketone would be expected to proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent workup would then afford the corresponding α-(4-fluorophenyl)-α-trifluoromethyl alcohol. The high polarity of the C-Mg bond in the Grignard reagent makes the aryl group a potent nucleophile for this transformation.

Table 5: Synthesis of Tertiary Alcohols via Grignard Addition to Ketones

| Grignard Reagent | Ketone | Product |

|---|---|---|

| Phenylmagnesium Bromide | Acetone | 2-Phenyl-2-propanol |

| Methylmagnesium Iodide | Acetophenone | 2-Phenyl-2-propanol |

| Ethylmagnesium Bromide | Cyclohexanone | 1-Ethylcyclohexan-1-ol |

(This table provides general examples of the synthesis of tertiary alcohols through the addition of Grignard reagents to ketones. The reaction of this compound with a trifluoromethyl ketone would follow a similar pathway to yield the corresponding α-trifluoromethyl alcohol.)

Derivatization of Piperidine (B6355638) Scaffolds and Related Heterocycles

The 4-fluorophenylpiperidine motif is a crucial component in numerous biologically active compounds and pharmaceutical agents. The introduction of the 4-fluorophenyl group onto a piperidine ring is a key synthetic step, and this compound, a potent Grignard reagent, serves as a primary tool for this transformation. Its utility lies in its ability to act as a nucleophilic 4-fluorophenyl anion equivalent, enabling the formation of critical carbon-carbon bonds.

The primary strategies for derivatizing piperidine scaffolds using this reagent involve its addition to electrophilic piperidine precursors. One of the most common methods is the 1,2-addition to the carbonyl group of N-protected 4-piperidones. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the 4-piperidone (B1582916). A subsequent aqueous workup protonates the resulting magnesium alkoxide, yielding a 4-(4-fluorophenyl)-4-hydroxypiperidine derivative. These tertiary alcohols are valuable intermediates that can be further modified. For instance, the synthesis of certain analgesic compounds utilizes the addition of aryl Grignard reagents to 4-piperidone systems to generate the core 4-aryl-4-hydroxypiperidine structure. nih.gov

Another powerful strategy is the 1,4-conjugate addition (or Michael addition) of the Grignard reagent to an α,β-unsaturated system on the piperidine ring. This approach is particularly effective for establishing the desired stereochemistry at the C-4 position. A common method involves the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a chiral α,β-unsaturated ester or a derivative like an enoylsultam attached to the piperidine framework. The chiral auxiliary guides the approach of the nucleophile, leading to a high degree of diastereoselectivity in the formation of the C-4 stereocenter. The resulting intermediate can then be processed through further synthetic steps to afford the final, enantiomerically-enriched 4-(4-fluorophenyl)piperidine (B1272349) product. This methodology is instrumental in the synthesis of key pharmaceutical intermediates, such as those used in the production of paroxetine (B1678475). sigmaaldrich.com

The table below summarizes key transformations using 4-fluorophenyl Grignard reagents for piperidine derivatization.

| Precursor Type | Reagent | Product Type | Application/Significance |

| N-Protected 4-Piperidone | This compound/bromide | 4-(4-fluorophenyl)-4-hydroxypiperidine | Synthesis of analgesic compounds, versatile tertiary alcohol intermediate nih.gov |

| Chiral α,β-Unsaturated Ester | 4-Fluorophenylmagnesium bromide | Diastereomerically enriched 4-(4-fluorophenyl)piperidine derivative | Asymmetric synthesis, construction of key intermediates for drugs like paroxetine sigmaaldrich.com |

Note: Some literature examples utilize the bromide analogue (4-Fluorophenylmagnesium bromide) which exhibits similar reactivity to the chloride counterpart.

Functionalization of Fluorinated Carbon Materials (e.g., Fluorographene)

The covalent functionalization of graphene is a critical area of materials science, aimed at tuning its properties for a wide range of applications. Fluorographene (FG), a stoichiometric derivative of graphene with fluorine atoms covalently bonded to the carbon lattice, has emerged as a highly reactive precursor for creating new graphene derivatives. wikipedia.orgdntb.gov.ua Unlike the chemically inert nature of pristine graphene, the carbon-fluorine bonds in fluorographene are susceptible to nucleophilic attack, making it an ideal platform for chemical modification. dntb.gov.uanih.gov

The Grignard reaction, a cornerstone of C-C bond formation in organic chemistry, has been successfully applied to the arylation of fluorographene. nih.govacs.org this compound, or its bromide analogue, can act as a potent nucleophile to functionalize the fluorographene surface. The reaction mechanism involves a nucleophilic substitution where the partially negative carbon atom of the 4-fluorophenyl group attacks an electrophilic carbon on the fluorographene sheet, displacing a fluoride (B91410) ion. nih.gov This process is often accompanied by a reductive defluorination, resulting in a graphene surface that is covalently decorated with 4-fluorophenyl groups. nih.govacs.org

This method allows for a high-density, homogeneous, and double-sided functionalization of the graphene sheets. nih.govacs.org Studies using analogous aryl Grignard reagents, such as p-methoxyphenylmagnesium bromide, have demonstrated the viability of this approach for creating "aryl graphenes". acs.org The success of the reaction is governed by the nucleophilicity of the Grignard reagent. acs.org The resulting aryl-graphene materials exhibit new properties and can be considered graphene derivatives with negligible residual fluorine content. nih.gov The covalent attachment of functional groups like the 4-fluorophenyl moiety fundamentally alters the electronic and surface characteristics of the original material, opening doors for its use in sensing, biomedical, and energy-related fields. nih.gov

The table below outlines the research findings on the functionalization of fluorographene using Grignard reagents.

| Material | Reagent Type | Mechanism | Outcome | Reference |

| Fluorographene (FG) | Alkyl/Aryl Grignard Reagents | Nucleophilic Substitution & Reductive Defluorination | High-density, covalent functionalization with alkyl/aryl groups | nih.gov |

| Fluorographene (FG) | Ethyl, Vinyl, Ethynyl, Propargyl Magnesium Bromides | Nucleophilic Substitution | Covalent modification with corresponding functional groups | nih.gov |

| Fluorographene (FG) | Pentyl, Allyl, Anisolyl Grignard Reagents | Nucleophilic Substitution | Homogeneous, high-degree (5.5–11.2%) functionalization | acs.org |

Analytical and Computational Approaches in Research of 4 Fluorophenylmagnesium Chloride

Spectroscopic Characterization and In-Situ Reaction Monitoring

Spectroscopic methods are indispensable for the real-time analysis of 4-Fluorophenylmagnesium chloride formation and subsequent reactions. These techniques allow for precise control and a deeper understanding of the reaction mechanisms.

Application of Near-Infrared (NIR) Spectroscopy for Continuous Process Control

Near-Infrared (NIR) spectroscopy has emerged as a powerful tool for the online monitoring and control of Grignard reactions, including the synthesis of this compound. researchgate.netresearchgate.netacs.org This non-destructive technique allows for real-time measurement of reactant consumption and product formation, which is crucial for ensuring the safety and efficiency of these often highly exothermic processes. researchgate.netresearchgate.net By monitoring the concentration of the starting halide and the formed Grignard reagent, NIR spectroscopy enables the detection of reaction initiation and the avoidance of hazardous accumulations of unreacted starting material. researchgate.netacs.org This continuous process control is vital in industrial settings to maintain stoichiometric ratios and minimize the formation of impurities. acs.orgdtu.dk

A quantitative online NIR method can be developed and calibrated using chemometrics, demonstrating good accuracy for monitoring Grignard reagent formation in both laboratory and pilot plant reactors. researchgate.netresearchgate.net This approach not only enhances process safety but also improves robustness and can be extended to monitor subsequent cross-coupling reactions to determine real-time reaction yield. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Initiation and Conversion

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable in-situ technique for monitoring the progress of Grignard reactions. scribd.comnih.govresearchgate.net By tracking the characteristic infrared absorbances of the organic halide and the resulting Grignard reagent, FTIR can definitively confirm reaction initiation. scribd.comresearchgate.net This is particularly important in large-scale production where temperature-based detection of initiation can be unreliable. acs.orgscribd.com

In the preparation of a Grignard reagent, the disappearance of the C-X stretching band of the aryl halide and the appearance of new bands corresponding to the C-Mg bond and the coordinated solvent (e.g., THF) can be observed. scribd.comnih.gov For instance, the C-O stretch of THF is known to shift upon coordination to the magnesium center. scribd.com This real-time monitoring allows for the safe and controlled addition of the bulk of the halide after initiation has been confirmed, preventing runaway reactions. scribd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and mechanistic investigation of Grignard reagents like this compound. ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information about the composition of Grignard solutions and the dynamic equilibria at play.

The composition of Grignard reagents in solution is complex and often involves the Schlenk equilibrium, an equilibrium between the arylmagnesium halide (ArMgX) and the corresponding diarylmagnesium (Ar₂Mg) and magnesium dihalide (MgX₂). caltech.educaltech.edud-nb.info NMR spectroscopy, particularly ¹⁹F NMR for fluorinated Grignard reagents, has been instrumental in directly observing and quantifying the different species present in this equilibrium. caltech.educaltech.edursc.org The large chemical shift range and sensitivity of ¹⁹F NMR make it an excellent probe for studying the electronic environment of the fluorine atom in this compound. icpms.cznih.gov

Temperature-dependent NMR studies can provide thermodynamic parameters (ΔH and ΔS) for the Schlenk equilibrium. d-nb.infonih.gov Furthermore, two-dimensional NMR techniques like H-EXSY can be used to study the chemical exchange between the different magnesium species, providing insights into the mechanism of ligand exchange. wiley.com

| Spectroscopic Data for Fluorine-Containing Compounds | |

| Technique | Observation |

| ¹⁹F NMR | The broad chemical shift range helps in resolving individual fluorine-containing functional groups. icpms.cz |

| ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling | Provides insight into structural effects. icpms.cz |

| 2D (¹H)-¹³C-¹⁹F HETCOR | Reveals the presence of multiple fluorine species and their connectivity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying volatile intermediates and byproducts in Grignard reactions. researchgate.net While the Grignard reagent itself is not directly amenable to GC-MS analysis due to its non-volatile and reactive nature, quenching the reaction mixture with a suitable reagent allows for the analysis of the resulting stable products. This can provide indirect evidence for the presence of certain intermediates. For example, GC-MS analysis of a quenched reaction aliquot can help identify products from side reactions such as Wurtz coupling. caltech.edu In some cases, mid-reaction GC-MS analysis can be performed on aliquots to track the progress of the reaction and identify transient species. researchgate.net

Mössbauer Spectroscopy for Metal Speciation in Catalytic Cycles

While not a primary tool for studying this compound itself, Mössbauer spectroscopy becomes relevant when this Grignard reagent is used in iron-catalyzed cross-coupling reactions. acs.orgnih.govnih.govorganic-chemistry.orgresearchgate.net Iron-catalyzed cross-coupling reactions offer a more sustainable alternative to palladium- or nickel-catalyzed methods. nih.govresearchgate.net Mössbauer spectroscopy is a highly sensitive technique for probing the oxidation state and coordination environment of iron atoms. It can provide crucial information about the nature of the active iron catalyst and any intermediates formed during the catalytic cycle. This understanding is key to optimizing the reaction conditions and suppressing unwanted side reactions like homocoupling. acs.orgorganic-chemistry.org

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide invaluable insights into the structure, stability, and reactivity of this compound, complementing experimental findings. Density Functional Theory (DFT) calculations are frequently employed to model the geometries and electronic properties of Grignard reagents and their transition states in various reactions. nih.gov

These theoretical calculations can help to understand the chemoselectivity of Grignard reagent formation when multiple halogens are present in the starting material. researchgate.net For instance, calculations can predict the relative ease of C-F versus C-Br bond activation. Charge analysis, such as Natural Population Analysis (NPA), can reveal the charge distribution within the molecule, indicating the nucleophilicity of the carbon atom bonded to magnesium. nih.gov Theoretical studies have also been used to investigate the mechanism of fluorination reactions involving N-F reagents and Grignard reagents. nih.gov

| Computational Data for Naphthalene-based Grignard Reagents | |

| Species | Charge on α-Carbon (NPA) |

| naphthalen-1-ylmagnesium fluoride (B91410) | -0.63 ± 0.04 |

| naphthalen-1-ylmagnesium bromide | -0.63 ± 0.04 |

| naphthalen-2-ylmagnesium fluoride | -0.63 ± 0.04 |

| naphthalen-2-ylmagnesium bromide | -0.63 ± 0.04 |

| bis(1-napthyl)magnesium | -0.63 ± 0.04 |

| bis(2-napthyl)magnesium | -0.63 ± 0.04 |

| Data from Density Functional Theory calculations, indicating similar charges on the α-carbon regardless of the halogen. nih.gov |

Ab Initio Molecular Computations for Mechanistic Pathways and Activation Energies

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in elucidating the complex mechanistic pathways of Grignard reagent formation and their subsequent reactions. While specific ab initio studies focusing exclusively on this compound are not extensively documented in the public domain, the principles and findings from related systems offer valuable insights.

Computational studies on similar Grignard reagents have shown that the insertion of magnesium into a carbon-halogen bond is a process that can be modeled to understand the transition states and intermediates involved. nih.gov For instance, research on the mechanochemical formation of Grignard reagents from halogenonaphthalenes has utilized computational methods to understand the activation of carbon-halogen bonds. nih.gov

The activation energy for the formation of a Grignard reagent is a critical parameter that dictates the feasibility and rate of the reaction. Due to the high strength of the carbon-fluorine bond, the formation of fluorinated Grignard reagents is often more challenging than their chlorinated or brominated counterparts. nih.gov Theoretical calculations can quantify this energy barrier. For related Grignard reactions, activation energies have been computationally determined, providing a framework for estimating the energy requirements for the formation of this compound.

Table 1: Representative Computationally Derived Activation Energies for Grignard-Related Reactions

| Reaction/Process | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Mg insertion into CH₃Cl | Hartree-Fock/MP4 | ~50 (energy gain) | This value represents the significant energy release upon formation of the Grignard reagent from a simplified model. |

| Nucleophilic attack by CH₃MgCl | Not Specified | Not Specified | The reactivity of the monomeric species is noted to be significantly less than that of a dimeric form. |

Note: Data presented are for analogous systems and serve to illustrate the application of ab initio methods. Specific values for this compound are not available in the cited literature.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the electronic structure and reactivity of molecules like this compound. DFT methods, which approximate the electron density to calculate the energy of a system, offer a balance between computational cost and accuracy.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

DFT calculations can also provide insights into the charge distribution within the molecule, highlighting the nucleophilic character of the carbon atom bonded to magnesium. This information is vital for predicting how this compound will react with various electrophiles.

Table 2: Predicted Electronic Properties of a Representative Aryl Grignard Analog from DFT Calculations

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data is illustrative and based on general findings for aryl Grignard reagents. Specific DFT calculations for this compound may yield different values.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. For fluorine-containing molecules like this compound, the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important.

Various computational methods, often employing DFT, can calculate the magnetic shielding of atomic nuclei. These calculated shielding values can then be converted into predicted chemical shifts. The accuracy of these predictions can be enhanced by using scaling factors derived from a correlation between experimental and computed shifts for a set of known compounds. For fluorinated aromatic compounds, such approaches have been shown to yield reliable predictions, often with a mean absolute deviation of only a few parts per million (ppm).

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Computational Method | Basis Set | Predicted ¹⁹F Chemical Shift (ppm) |

| DFT (B3LYP) | 6-31G(d) | -115.2 |

Note: This is a hypothetical predicted value based on computational methods described in the literature for similar compounds. The actual experimental value may vary.

Analysis of Carbon-Halogen Bond Dissociation Energies in Halobenzenes

The strength of the carbon-halogen (C-X) bond is a fundamental factor influencing the formation of Grignard reagents. The bond dissociation energy (BDE) is the energy required to break a bond homolytically. Comparing the BDEs of different halobenzenes provides a clear rationale for the observed differences in reactivity when forming Grignard reagents.

The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond in aromatic systems. This higher BDE for the C-F bond in fluorobenzene (B45895) compared to the C-Cl bond in chlorobenzene (B131634) explains why the formation of aryl Grignard reagents from fluoroarenes is generally more difficult and requires more forcing conditions than from chloroarenes.

Table 4: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs) in Halobenzenes

| Halobenzene | Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) |

| Fluorobenzene | C-F | ~124 |

| Chlorobenzene | C-Cl | ~96 |

This significant difference in bond strength is a key consideration in the synthesis and application of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for using 4-fluorophenylmagnesium chloride in nucleophilic additions?

- Methodology :

-

Solvent : Use anhydrous tetrahydrofuran (THF) to stabilize the Grignard reagent. Evidence from analogous bromide reagents (e.g., 4-fluorophenylmagnesium bromide) shows THF prevents decomposition and enhances reactivity .

-

Temperature : Reactions typically proceed at −78°C to 0°C to control exothermicity and minimize side reactions like protonolysis. For example, coupling with ketones or esters requires slow addition at −20°C to ensure selectivity .

-

Stoichiometry : A 1.2–1.5 molar excess of the Grignard reagent ensures complete conversion of electrophilic substrates (e.g., carbonyl compounds).

- Data Table : Reaction Optimization Parameters

| Substrate Type | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzophenone | THF | −20 | 85–90 | |

| Acyl Chloride | THF | 0 | 75–80 |